molecular formula C10H8BrNO3 B7471601 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

Katalognummer B7471601
Molekulargewicht: 270.08 g/mol
InChI-Schlüssel: UGVDKNIPPOALKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and signaling pathways. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has shown promising results in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

Wirkmechanismus

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor signaling and is involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the disease context. In cancer cells, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to induce cell death and inhibit cell proliferation by regulating gene expression and disrupting signaling pathways. In animal models of inflammation and autoimmune disorders, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to reduce inflammation and improve disease symptoms by inhibiting specific enzymes and signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-defined mechanism of action. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been extensively studied in preclinical models, which allows for the development of more targeted and effective therapies. However, there are also limitations to using 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, including its potential use in combination therapies for cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide in humans, as well as its potential side effects and drug interactions. Finally, the development of more potent and selective inhibitors of specific enzymes and signaling pathways may lead to the development of more targeted and effective therapies for a range of diseases.

Synthesemethoden

The synthesis of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide involves a multistep process that starts with the reaction of furan-2-carbaldehyde and furan-3-carboxylic acid in the presence of a catalyst. The resulting product is then treated with bromine to obtain 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.

Eigenschaften

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-4-7(6-15-9)10(13)12-5-8-2-1-3-14-8/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVDKNIPPOALKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.